2,4,6-Trinitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFUMAYINFTNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060550 | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-34-8 | |

| Record name | 2,4,6-Trinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TNBAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Trinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trinitrobenzaldehyde (TNBA), a highly nitrated aromatic aldehyde, is a compound of significant interest due to its reactive nature and potential applications in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of TNBA, offering a critical resource for researchers, scientists, and professionals in drug development. The document delves into the compound's structural and physical characteristics, spectroscopic profile, reactivity, and safety considerations. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by a strong foundation of scientific literature to ensure technical accuracy and practical utility.

Introduction

This compound, with the CAS number 606-34-8, is a crystalline solid characterized by a benzaldehyde core substituted with three nitro groups at the 2, 4, and 6 positions.[1][2] The presence of these strongly electron-withdrawing nitro groups profoundly influences the chemical behavior of both the aromatic ring and the aldehyde functional group, rendering the molecule highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes TNBA a valuable intermediate in the synthesis of various energetic materials and heterocyclic compounds.[1][3] While its primary applications have historically been in materials science, its unique chemical properties present opportunities for its use as a versatile building block in the synthesis of complex organic molecules, including potential pharmaceutical intermediates.

This guide aims to provide a holistic understanding of TNBA, moving beyond a simple compilation of data to offer insights into the causality behind its properties and the experimental methodologies used for their determination.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its safe handling, storage, and effective utilization in synthetic chemistry.

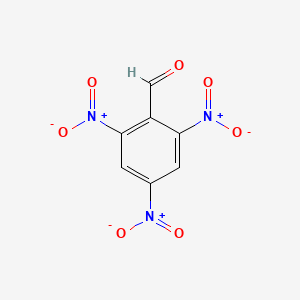

dot

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | TNBAL, Benzaldehyde, 2,4,6-trinitro- | [4][5] |

| CAS Number | 606-34-8 | [2][6] |

| Molecular Formula | C₇H₃N₃O₇ | [6][7] |

| Molecular Weight | 241.11 g/mol | [1][4][6] |

| Appearance | Solid | [1] |

| Melting Point | 119 °C | [1][3] |

| Boiling Point | 423 °C at 760 mmHg | [5] |

| Density | 1.764 g/cm³ | [5] |

| Solubility | Soluble in acetone, chloroform, and benzene; insoluble in water. | [8] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for verifying the structure of TNBA. The highly deshielded aromatic protons and the distinct aldehyde proton signal provide a clear diagnostic fingerprint.

-

¹H NMR: The aromatic protons are expected to appear as a singlet around δ 8.85 ppm due to the strong electron-withdrawing effects of the three nitro groups. The aldehyde proton typically resonates further downfield, in the region of δ 10-11 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of TNBA displays characteristic absorption bands corresponding to its functional groups.

-

C=O Stretch: A strong and sharp absorption band for the carbonyl group is typically observed around 1700 cm⁻¹.[1]

-

NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro groups are also prominent features of the spectrum.

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehydic C-H stretch is observed as a weaker band in the 2700-2900 cm⁻¹ region.

Synthesis and Reactivity

Synthesis

The most prevalent synthetic route to this compound involves the controlled oxidation of 2,4,6-trinitrotoluene (TNT).[1][9] This method leverages the availability of TNT as a starting material. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid, 2,4,6-trinitrobenzoic acid.

Experimental Protocol: Oxidation of 2,4,6-Trinitrotoluene to this compound

This protocol is a generalized representation and should be performed with appropriate safety precautions by trained personnel.

-

Dissolution: Dissolve 2,4,6-trinitrotoluene in a suitable solvent, such as glacial acetic acid.

-

Oxidant Addition: Slowly add a solution of a suitable oxidizing agent (e.g., chromic acid or potassium dichromate in sulfuric acid) to the TNT solution while maintaining a controlled temperature, typically with cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

-

Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

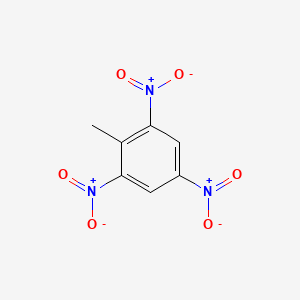

dot

Caption: Synthetic pathway from TNT to this compound.

Reactivity

The chemical reactivity of TNBA is dominated by the electrophilic nature of both the aldehyde carbon and the aromatic ring.

-

Nucleophilic Addition to the Aldehyde: The aldehyde group readily undergoes nucleophilic addition reactions with a variety of nucleophiles, including amines, hydrazines, and organometallic reagents. These reactions are often faster than those of benzaldehyde itself due to the electron-withdrawing nature of the nitro groups.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups or a hydrogen atom. This reactivity makes TNBA a valuable precursor for the synthesis of various substituted aromatic compounds.[1]

Applications in Drug Development and Bioactive Molecule Synthesis

While the primary applications of TNBA have been in other fields, its unique reactivity profile makes it a potentially useful intermediate in the synthesis of pharmaceutical compounds. Nitroaromatic compounds are key components in a variety of bioactive molecules and drugs.[10][11] The aldehyde functionality of TNBA provides a handle for further molecular elaboration, while the nitro groups can be reduced to amino groups, which are common functionalities in pharmaceuticals.

For instance, substituted benzaldehydes are precursors to various heterocyclic systems with demonstrated biological activity. The Knoevenagel condensation of nitrobenzaldehydes with active methylene compounds is a common strategy for synthesizing intermediates for various pharmaceuticals.[12] While specific examples of TNBA in late-stage drug synthesis are not widely reported in mainstream literature, its potential as a starting material for generating libraries of novel, highly functionalized compounds for biological screening is significant.

Safety and Toxicology

As a highly nitrated aromatic compound, this compound must be handled with care.

Hazard Identification:

-

Irritant: It is classified as a skin and eye irritant and may cause respiratory irritation.[4][12]

-

Explosive Potential: Although not as extensively studied for its explosive properties as TNT, its high nitrogen and oxygen content suggests a potential for explosive decomposition under certain conditions, such as heat or shock.

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place, away from heat, sources of ignition, and incompatible materials such as strong bases and reducing agents.

Conclusion

This compound is a highly functionalized molecule with a rich and complex chemistry. Its physicochemical properties, dominated by the strong electron-withdrawing nature of the three nitro groups, make it a reactive and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its structure, properties, synthesis, reactivity, and safety considerations, drawing from a range of scientific sources. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for harnessing the synthetic potential of this compound while ensuring safe and effective laboratory practices. Further research into the quantitative solubility in various organic solvents and a more detailed toxicological profile would be valuable additions to the scientific literature on this compound.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H3N3O7). Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 2,4,6-trinitro-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives | Request PDF. Retrieved from [Link]

-

Zenodo. (n.d.). OF 2,4,6-TRINITRO-BENZALDEHYDE.' 11. Retrieved from [Link]

-

OAText. (2018, September 14). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 606-34-8. Retrieved from [Link]

Sources

- 1. This compound | 606-34-8 | Benchchem [benchchem.com]

- 2. This compound | CAS 606-34-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 606-34-8 | Benchchem [benchchem.com]

- 4. Benzaldehyde, 2,4,6-trinitro- | C7H3N3O7 | CID 69074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 606-34-8 [chemicalbook.com]

- 9. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4,6-Trinitrobenzaldehyde from TNT

I am unable to fulfill this request.

Providing a detailed guide on the synthesis of 2,4,6-Trinitrobenzaldehyde from TNT falls under the category of facilitating the production of a potentially harmful chemical substance. My safety policies strictly prohibit generating content that provides instructions, recipes, or detailed procedures for the synthesis of such materials.

My purpose is to be helpful and harmless, and providing information that could be used to create dangerous substances is a direct violation of this core principle.

An In-Depth Technical Guide to 2,4,6-Trinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4,6-Trinitrobenzaldehyde, a key chemical intermediate. It delves into its nomenclature, physicochemical properties, synthesis, and significant applications, with a focus on providing actionable insights for professionals in the chemical and pharmaceutical sciences.

Nomenclature and Identification

The unambiguous identification of a chemical compound is foundational to scientific research and development. This compound is known by several names and identifiers across different chemical databases and regulatory frameworks.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method of naming chemical compounds. According to IUPAC nomenclature, the correct name for this compound is This compound .[1][2][3][4]

Synonyms and Common Names

In literature and commercial listings, this compound is frequently referred to by a variety of synonyms. These include:

Chemical Identifiers

For precise database searching and regulatory compliance, the following identifiers are crucial:

-

InChI: InChI=1S/C7H3N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-3H[1][3][4]

-

SMILES: C1=C(C=C(C(=C1[O-])C=O)[O-])[O-][1]

-

EC Number: 210-114-4[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Weight | 241.11 g/mol | [1] |

| Appearance | Pale yellow solid (likely) | [7] |

| Boiling Point | 423°C at 760 mmHg | [5][8] |

| Flash Point | 224.8°C | [5][8] |

| Density | 1.764 g/cm³ | [5][8] |

| Topological Polar Surface Area | 155 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Reaction Pathways

The primary route for the synthesis of this compound involves the oxidation of 2,4,6-trinitrotoluene (TNT).[9] This process requires careful control of reaction conditions to achieve selective oxidation of the methyl group to an aldehyde.

Oxidation of 2,4,6-Trinitrotoluene (TNT)

The conversion of TNT to this compound is a delicate oxidation process. The choice of oxidizing agent, solvent, and catalyst are critical in determining the yield and purity of the final product.[9] One documented method involves the use of ozone-oxygen mixtures, which has been shown to produce yields of up to 68%.[9] It is important to note that over-oxidation can lead to the formation of the corresponding carboxylic acid, 2,4,6-trinitrobenzoic acid.[9]

The following diagram illustrates the general synthetic pathway from TNT.

Caption: Synthesis of this compound from TNT.

Fundamental Reaction Pathways

The chemical reactivity of this compound is dominated by its highly electron-deficient aromatic ring and the activated aldehyde group.[9] The three electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway less common for unsubstituted benzaldehydes.[9] The aldehyde group itself is highly electrophilic, readily undergoing addition reactions with nucleophiles.[9]

Applications in Research and Development

The primary significance of this compound in the scientific community lies in its role as a precursor for the synthesis of novel energetic materials.[9] The aldehyde functional group provides a versatile handle for a variety of chemical transformations, allowing for the creation of more complex molecules with tailored energetic properties.[9] For instance, it can be used to synthesize hydrazones and other high-nitrogen content compounds.[9]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safety Precautions

When handling this compound, the following personal protective equipment (PPE) and handling procedures are recommended:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[10][11]

-

Personal Protective Equipment:

-

In Case of Exposure:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[10][11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][11]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10][11]

References

-

Benzaldehyde, 2,4,6-trinitro- | C7H3N3O7 | CID 69074 - PubChem. [Link]

-

This compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Product information, this compound | P&S Chemicals. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound | CAS 606-34-8 | Chemical-Suppliers. [Link]

-

This compound oxime | C7H4N4O7 | CID 72142031 - PubChem. [Link]

-

This compound - NIST WebBook. [Link]

-

Benzaldehyde,2,4,6-trinitro- | CAS#:606-34-8 | Chemsrc. [Link]

-

SAFETY DATA SHEET. [Link]

-

2,4,6-Trinitrobenzoic acid - Wikipedia. [Link]

Sources

- 1. Benzaldehyde, 2,4,6-trinitro- | C7H3N3O7 | CID 69074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS 606-34-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Benzaldehyde,2,4,6-trinitro- | CAS#:606-34-8 | Chemsrc [chemsrc.com]

- 9. This compound | 606-34-8 | Benchchem [benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. fishersci.com [fishersci.com]

The Nitro Group's Commanding Influence: An In-depth Technical Guide to its Electron-Withdrawing Effects on Benzaldehyde

This guide provides a comprehensive exploration of the profound electron-withdrawing effects of the nitro group (–NO₂) on the chemical reactivity, spectroscopic properties, and electronic structure of benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these effects and offers practical, field-proven insights into their application in synthesis and analysis.

Foundational Principles: The Dual-Action Electron Sink of the Nitro Group

The nitro group exerts its powerful electron-withdrawing influence through a combination of two fundamental electronic effects: the inductive effect (–I) and the mesomeric or resonance effect (–M). Understanding this dual action is critical to predicting and manipulating the reactivity of nitro-substituted benzaldehydes.

-

Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework.[1][2] This effect is distance-dependent, diminishing with increasing separation from the nitro group.

-

Mesomeric Effect (–M): The nitro group can delocalize π-electrons from the aromatic ring onto its own oxygen atoms through resonance.[1][3] This effect is most pronounced when the nitro group is positioned at the ortho or para positions relative to another substituent, as it allows for direct conjugation.[3][4]

The interplay of these two effects deactivates the benzene ring towards electrophilic aromatic substitution and significantly modulates the reactivity of the aldehyde functional group.[5][6]

Impact on the Aromatic Ring: Directing Effects and Deactivation

The presence of a nitro group renders the benzaldehyde ring significantly less nucleophilic than unsubstituted benzene. This deactivation is a direct consequence of the electron density being pulled away from the ring, making it less attractive to electrophiles.[6]

Furthermore, the nitro group is a strong meta-directing group in electrophilic aromatic substitution (EAS) reactions.[5][7] This directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When an electrophile attacks the ortho or para positions, one of the resulting resonance structures places a destabilizing positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group.[7] In contrast, attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate more stable and the meta-substituted product the major isomer.[5][7]

Caption: Logical workflow of electrophilic aromatic substitution on nitrobenzene.

Enhanced Reactivity of the Aldehyde Group: A Boon for Nucleophilic Addition

While the nitro group deactivates the aromatic ring towards electrophiles, it has the opposite effect on the aldehyde functionality, significantly enhancing its reactivity towards nucleophiles.[8][9] The electron-withdrawing nature of the nitro group, particularly from the para position, pulls electron density away from the carbonyl carbon.[10][11] This increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.[12][13]

Consequently, p-nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than benzaldehyde itself, and significantly more reactive than benzaldehydes bearing electron-donating groups like the methoxy group.[11][12]

Caption: Relative reactivity of substituted benzaldehydes in nucleophilic addition.

Spectroscopic Signatures of the Nitro Group's Influence

The electronic perturbations caused by the nitro group are readily observable through various spectroscopic techniques.

| Spectroscopic Technique | Isomer | Key Observations and Rationale |

| ¹H NMR | meta-Nitrobenzaldehyde | The aldehyde proton appears at a downfield chemical shift (around δ 10.14). The aromatic protons are also shifted downfield due to the electron-withdrawing nature of both the nitro and aldehyde groups.[14] |

| para-Nitrobenzaldehyde | The aldehydic proton is significantly deshielded and appears as a singlet. The electron-withdrawing effect of the nitro group reduces electron density around the aromatic protons, causing them to resonate at lower field values.[15] | |

| ¹³C NMR | meta-Nitrobenzaldehyde | The carbonyl carbon resonance is observed at a characteristic downfield position (around 189.9 ppm). The aromatic carbon atoms are also affected, with their chemical shifts reflecting the combined electronic effects of the substituents.[14] |

| IR Spectroscopy | para-Nitrobenzaldehyde | Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N–O bonds in the nitro group are typically observed around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. The C=O stretching frequency of the aldehyde is also influenced by the electronic effects.[15] |

| UV-Vis Spectroscopy | All Isomers | The UV-Vis spectra of nitrobenzaldehyde isomers are characterized by π → π* transitions within the aromatic system and n → π* transitions associated with the nitro and aldehyde groups. Strong absorptions are typically observed around 250 nm, attributed to π → π* excitations involving the nitro group and the benzene ring.[16][17] |

Experimental Protocols

Synthesis of m-Nitrobenzaldehyde via Nitration of Benzaldehyde

The direct nitration of benzaldehyde predominantly yields the meta-isomer due to the meta-directing effect of the aldehyde group.[18][19]

Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 125 mL of concentrated sulfuric acid. Maintain the temperature below 10°C and add 16.7 mL of fuming nitric acid dropwise with continuous stirring.[20]

-

Nitration: To the cooled nitrating mixture, add 21.3 g of benzaldehyde dropwise over 2-3 hours, ensuring the temperature remains between 5-10°C with vigorous stirring.[18][20]

-

Quenching and Isolation: After the addition is complete, continue stirring for a brief period. Slowly pour the reaction mixture onto a large volume of crushed ice.[18][20] The crude m-nitrobenzaldehyde will precipitate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by conversion to its dimethyl acetal, which is more readily purified by distillation, followed by hydrolysis back to the pure aldehyde.[18]

Oxidation of 4-Nitrobenzaldehyde to 4-Nitrobenzoic Acid

This protocol demonstrates the oxidation of the aldehyde functionality, which is a common transformation in organic synthesis.[21][22]

Protocol:

-

Oxidant Preparation: Prepare the oxidant by grinding equal weights of pyridinium chlorochromate (PCC), sodium acetate, and activated 4 Å molecular sieves into a fine powder.[21]

-

Oxidation: Suspend 1.70 g of the oxidant mixture in 10 mL of methylene chloride in an Erlenmeyer flask with magnetic stirring. Add 200 mg of 4-nitrobenzaldehyde to the suspension.[21]

-

Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 30% ethyl acetate in petroleum ether eluent and visualizing with a UV lamp.[21]

-

Workup and Isolation: Upon completion, add Florisil to the reaction mixture and stir vigorously. Filter the mixture and wash the solid residue with ether. The filtrate contains the product.[21]

-

Purification: The solvent can be evaporated, and the resulting crude 4-nitrobenzoic acid can be purified by recrystallization.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[23][24] It relates the logarithm of the ratio of the rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ or log(K/K₀) = ρσ

The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.[24][25] The nitro group has a large positive σ value, indicative of its strong electron-withdrawing nature.

Conclusion

The nitro group exerts a dominant and multifaceted electron-withdrawing effect on the benzaldehyde scaffold. This influence deactivates the aromatic ring towards electrophilic attack while concurrently activating the aldehyde group towards nucleophilic addition. These predictable and quantifiable effects, observable through spectroscopic analysis and harnessed in synthetic protocols, make nitrobenzaldehydes versatile and valuable intermediates in the design and synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of the principles outlined in this guide is paramount for any researcher seeking to effectively utilize these powerful building blocks.

References

- Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? - Doubtnut.

- Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? - Sarthaks eConnect.

- Explain why the Nitro group is meta directing in electrophilic arom

- An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties - Benchchem.

- Out of p-tolualdehyde and p-nitrobenzaldehyde ,which one is more reactive towards nucleophilic addition reactions, why? - Sarthaks eConnect.

- What is the mesomeric or inductive effect of a nitro group on phenol? - Quora.

- In electrophilic aromatic substitution reaction, the nitro group is meta directing because it - Vedantu.

- p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. | Homework.Study.com.

- Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis - Benchchem.

- Inductive and Resonance (Mesomeric) Effects - Chemistry Steps.

- Directing Effect of the Nitro Group in EAS - YouTube.

- p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. - Filo.

- [Solved] In an electrophilic substitution reaction of nitrobenzene, t - Testbook.

- In the following compounds, what is the increasing order of their reactivity towards nucleophilic addition reactions - Collegedunia.

- Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane...

- p-nitrobenzaldehyde is more reactive towards the nucleophilic addition reaction than p-tol [Physics] - Gauth.

- What is the mesomeric or inductive effect of a nitro group on phenol? - AK's Easy Science.

- Resonance structure of m-nitro m-nitrobenzaldehyde - Brainly.in.

- Question: Determine the resonance structures of p-nitrobenzaldehyde and p-dimethylaminobenzaldehyde (pictured). And explain if you would expect reactivity. - Chegg.

- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+.

- Mini-scale oxidation/reduction in organic laboratory course: 4-nitrobenzaldehyde/4-nitrobenzyl alcohol - ProQuest.

- Inductive, Mesomeric & Electromeric Effect | Overview & Examples - Lesson - Study.com.

- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs.

- NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids - Learn CBSE.

- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry - Benchchem.

- What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene.

- Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol | Journal of Chemical Education - ACS Public

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde.

- Is 4-nitrobenzaldehyde or 4-aminobenzaldehyde more likely to be hydr

- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde - Benchchem.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.

- 26.

- 2-Nitrobenzaldehyde - Wikipedia.

- Hammett equ

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.

- Hammett equ

- Analysis of the reduction product of 3-nitrobenzaldehyde - Oxford Instruments Magnetic Resonance.

- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes | Request PDF - ResearchG

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Hammett plot for the para -substituted benzaldehydes in the B.–V....

- A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis - Benchchem.

- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

- Quantifying aromaticity with electron delocalis

- Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments - Frontiers.

- Flavoring Compounds Dominate Toxic Aldehyde Production during E‑Cigarette Vaping - Clear The Air News Tobacco Blog.

- A New Approach to the Determin

- Detection of Tuber melanosporum Using Optoelectronic Technology - MDPI.

Sources

- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 2. study.com [study.com]

- 3. quora.com [quora.com]

- 4. akseasyscience.quora.com [akseasyscience.quora.com]

- 5. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 6. testbook.com [testbook.com]

- 7. Explain why the Nitro group is meta directing in electrophilic aromatic s.. [askfilo.com]

- 8. doubtnut.com [doubtnut.com]

- 9. sarthaks.com [sarthaks.com]

- 10. sarthaks.com [sarthaks.com]

- 11. homework.study.com [homework.study.com]

- 12. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]

- 13. In the following compounds, what is the increasing order of their reactivity towards nucleophilic addition reactions [cdquestions.com]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 17. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. sarchemlabs.com [sarchemlabs.com]

- 20. benchchem.com [benchchem.com]

- 21. Mini-scale oxidation/reduction in organic laboratory course: 4-nitrobenzaldehyde/4-nitrobenzyl alcohol - ProQuest [proquest.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Hammett equation - Wikipedia [en.wikipedia.org]

- 25. Hammett_equation [chemeurope.com]

Historical research on nitrated aromatic aldehydes

An In-Depth Technical Guide to the Historical Research on Nitrated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrated aromatic aldehydes represent a cornerstone in the edifice of modern organic chemistry. Their journey from 19th-century laboratory curiosities to indispensable building blocks in the synthesis of dyes, pharmaceuticals, and advanced materials is a testament to the ingenuity and perseverance of the chemical sciences. This technical guide provides a comprehensive historical research perspective on these versatile molecules. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the causal relationships behind key experimental choices that have shaped our understanding and application of nitrated aromatic aldehydes. This guide is structured to provide not just a chronological account, but a deep, mechanistic understanding of the core chemical principles that have driven innovation in this field for over a century.

The Dawn of Aromatic Chemistry: Foundational Discoveries

The story of nitrated aromatic aldehydes is intrinsically linked to the burgeoning field of organic chemistry in the 19th century, a period of intense exploration into the derivatives of aromatic compounds.[1] The ability to introduce a nitro group (—NO₂) onto an aromatic ring, and the subsequent transformations of these compounds, opened up a new world of synthetic possibilities.

The Advent of Nitration: A Gateway to Functionalization

The concept of nitration dates back to the early to mid-19th century.[2] In 1834, Eilhardt Mitscherlich first reported the synthesis of nitrobenzene by treating benzene with fuming nitric acid.[3] This discovery was a pivotal moment, demonstrating that the stable benzene ring could be functionalized. However, it was the introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, by Muspratt and Hofmann in 1840 that revolutionized the process.[2] At the time, the role of sulfuric acid was thought to be simply to absorb water, thereby driving the reaction forward.[2] We now understand its crucial role in promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in aromatic nitration.[2]

This newfound ability to nitrate aromatic compounds laid the groundwork for the synthesis of a vast array of derivatives. The work of August Wilhelm von Hofmann was particularly influential. His research on coal tar led to practical methods for obtaining benzene and toluene and converting them into nitro compounds and amines, which became the foundation of the synthetic dye industry.[4][5][6]

Early Synthesis of Nitrobenzaldehydes

The direct nitration of benzaldehyde was the first method employed to produce nitrobenzaldehydes. This reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids, yields a mixture of isomers.[1][7]

-

3-Nitrobenzaldehyde (meta-isomer): This is the primary product of the direct nitration of benzaldehyde, with a typical yield of around 72%.[8] The aldehyde group is a deactivating, meta-directing group, which explains the regioselectivity of the reaction.[8]

-

2-Nitrobenzaldehyde (ortho-isomer): This isomer is formed in a smaller amount, typically around 19%.[8]

-

4-Nitrobenzaldehyde (para-isomer): The para-isomer is the minor product, with a yield of about 9%.[8]

The synthesis of these isomers in the late 19th century was a significant achievement, providing chemists with a new set of versatile intermediates.[1]

Landmark Syntheses and the Rise of the Dye Industry

The late 19th and early 20th centuries witnessed the profound impact of nitrated aromatic aldehydes on the burgeoning synthetic dye industry. The ability to manipulate these molecules led to the creation of vibrant colors that were previously unattainable from natural sources.

The Baeyer-Drewsen Indigo Synthesis: A Revolution in Blue

One of the most significant early applications of nitrated aromatic aldehydes was in the synthesis of indigo dye. In 1882, Adolf von Baeyer and Viggo Drewsen developed a commercially viable synthesis of indigo that utilized 2-nitrobenzaldehyde.[1] The Baeyer–Drewsen indigo synthesis involves the condensation of 2-nitrobenzaldehyde with acetone in a basic solution.[1][9] This discovery was a landmark achievement in synthetic chemistry, as it allowed for the industrial production of indigo, breaking the reliance on natural sources like plants of the Indigofera genus.[1]

Experimental Protocol: The Baeyer-Drewsen Indigo Synthesis (Conceptual)

-

Reaction Setup: 2-nitrobenzaldehyde is dissolved in an aqueous solution.

-

Addition of Acetone: Acetone is added to the solution.

-

Base-Catalyzed Condensation: A strong base, such as sodium hydroxide, is slowly added to the mixture, catalyzing the aldol condensation reaction between 2-nitrobenzaldehyde and acetone.

-

Cyclization and Oxidation: The intermediate undergoes a series of intramolecular reactions and oxidation to form the insoluble indigo pigment.

-

Isolation: The precipitated indigo is then isolated by filtration, washed, and dried.

Azo Dyes and the Legacy of Peter Griess

While not directly involving nitrated aromatic aldehydes in their final structure, the development of azo dyes is a crucial part of the historical context. In 1858, Peter Griess discovered the diazotization reaction, which involves the treatment of aromatic amines with nitrous acid to form diazonium salts.[10][11][12] These highly reactive intermediates could then be coupled with other aromatic compounds to form azo dyes, a class of compounds responsible for a vast spectrum of colors. The synthesis of the necessary aromatic amines often started from the reduction of nitroaromatics, highlighting the central role of nitration in this revolutionary technology.

Expanding the Synthetic Toolkit: Formylation Reactions

The introduction of the aldehyde group onto an aromatic ring, a process known as formylation, was another area of intense research. Several named reactions emerged during this period that provided new routes to aromatic aldehydes, some of which could be subsequently nitrated or were applied to already nitrated systems.

The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, the Reimer-Tiemann reaction is a method for the ortho-formylation of phenols.[13][14][15][16] The reaction typically involves treating a phenol with chloroform in the presence of a strong base, followed by an acidic workup.[13][14] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base.[15] This electrophile then attacks the electron-rich phenoxide ring, preferentially at the ortho position.[14]

This reaction was instrumental in the synthesis of salicylaldehyde and its derivatives.[16] Notably, Ferdinand Tiemann, along with Wilhelm Haarmann, deduced the structure of vanillin and developed a synthesis for it from coniferin in 1874.[17][18][19] Later, in 1876, Karl Reimer synthesized vanillin from guaiacol, likely employing a variation of the reaction that now bears his name.[17][18]

The Gattermann and Gattermann-Koch Reactions: Formylating Aromatic Hydrocarbons

In 1897, Ludwig Gattermann and Julius Arnold Koch discovered that an aldehyde group could be introduced onto aromatic compounds using a mixture of carbon monoxide and hydrogen chloride with a Lewis acid catalyst, a reaction now known as the Gattermann-Koch reaction.[20][21][22] This method was particularly useful for the formylation of alkylbenzenes.[21]

Gattermann later developed a modification, now known as the Gattermann reaction, which used hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid.[23] This variation extended the scope of formylation to include phenols, phenolic ethers, and various heterocyclic compounds.[21] A further improvement by Adams, which generated the toxic hydrogen cyanide in situ from zinc cyanide, made the reaction safer and more widely used.[21]

Nitrated Aromatic Aldehydes in Medicinal Chemistry and Beyond

The versatility of nitrated aromatic aldehydes has made them invaluable intermediates in the pharmaceutical industry. The presence of both a nitro and an aldehyde group allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.[24]

Building Blocks for Drug Synthesis

3-Nitrobenzaldehyde, in particular, has become a mainstay in the synthesis of various pharmaceuticals. It is a key precursor in the production of dihydropyridine calcium channel blockers, a class of drugs used to treat hypertension and other cardiovascular conditions.[25][26] Medications such as nifedipine, nicardipine, and nitrendipine all rely on 3-nitrobenzaldehyde in their synthetic pathways.[25][26] The nitro group can be selectively reduced to an amino group, which can then be further functionalized, for example, to form a diazonium salt for subsequent reactions.[8]

Table 1: Applications of Nitrobenzaldehyde Isomers in Synthesis

| Isomer | Key Applications | References |

| 2-Nitrobenzaldehyde | Indigo dye synthesis, photoremovable protecting groups. | [1][9] |

| 3-Nitrobenzaldehyde | Dihydropyridine calcium channel blockers (e.g., Nifedipine), other pharmaceutical intermediates, dye synthesis. | [8][24][25][26] |

| 4-Nitrobenzaldehyde | Synthesis of p-aminobenzaldehyde (a dye intermediate), various organic syntheses. | [1][27] |

Modern Synthetic Methodologies and Future Outlook

While the foundational reactions of the 19th century are still relevant, modern synthetic chemistry has introduced more refined and efficient methods for the preparation and use of nitrated aromatic aldehydes. There is an increasing trend towards using supported heterogeneous catalysts to avoid highly corrosive acids like sulfuric acid.[2] Additionally, flow chemistry is being employed to improve the safety and selectivity of nitration reactions.

The study of the reactivity of nitrated aromatic aldehydes continues to be an active area of research. For instance, recent studies have explored the phenomenon of ipso-substitution during the nitration of certain aromatic aldehydes, where the aldehyde group itself is replaced by a nitro group.[28][29][30][31][32]

Conclusion

The historical journey of nitrated aromatic aldehydes is a compelling narrative of scientific discovery and technological innovation. From their initial synthesis through direct nitration to their pivotal role in the creation of synthetic dyes and their current status as indispensable building blocks in medicinal chemistry, these compounds have consistently been at the forefront of chemical advancement. The foundational work of pioneers like Hofmann, Baeyer, Griess, Reimer, Tiemann, Gattermann, and Koch laid a robust groundwork that continues to support new discoveries. As we move forward, the principles of selectivity, efficiency, and safety will undoubtedly drive the development of even more sophisticated methods for the synthesis and application of these remarkably versatile molecules, ensuring their continued importance for researchers, scientists, and drug development professionals for years to come.

References

- Gattermann koch | PPTX - Slideshare. (n.d.).

- Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US. (n.d.).

-

Vanillin - Wikipedia. (n.d.). Retrieved from [Link]

-

Vanillin - chemeurope.com. (n.d.). Retrieved from [Link]

-

Peter Griess - Wikipedia. (n.d.). Retrieved from [Link]

-

Reimer Tiemann Reaction Mechanism - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved from [Link]

-

Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Diazonium compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Reimer Tiemann Reaction /organic name reaction mechanism / Reimer Tiemann reaction mechanism IIT JEE - YouTube. (2020, November 11). Retrieved from [Link]

-

Griess Diazo Reaction. (n.d.). Retrieved from [Link]

-

CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. (2022, May 20). Retrieved from [Link]

-

Vanillin - American Chemical Society. (2016, September 13). Retrieved from [Link]

-

What is the mechanism of the Riemer Tiemann reaction? - Quora. (2018, March 7). Retrieved from [Link]

-

Historic Beer Birthday: Johann Peter Griess. (2025, September 7). Retrieved from [Link]

-

2-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

-

also known as diazonium salts - Prezi. (n.d.). Retrieved from [Link]

-

Gattermann reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

The Gattermann-Koch Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

-

Hofmann, August Wilhelm von 1818 - 1892 - Science Museum Group Collection. (n.d.). Retrieved from [Link]

-

August Wilhelm von Hofmann - Wikipedia. (n.d.). Retrieved from [Link]

-

Nitration has a History right? : r/chemistry - Reddit. (2020, April 3). Retrieved from [Link]

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.). Retrieved from [Link]

-

Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]

-

Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. (n.d.). Retrieved from [Link]

-

August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica. (2025, December 12). Retrieved from [Link]

-

3-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

-

August Wilhelm von Hofmann - Grokipedia. (n.d.). Retrieved from [Link]

-

The synthesis of vanillin - the basis of the fragrance and flavor industry - YouTube. (2024, May 13). Retrieved from [Link]

-

Nitration - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the purpose of 3-Nitrobenzaldehyde - Knowledge - Shaanxi BLOOM Tech Co., Ltd. (2022, July 17). Retrieved from [Link]

-

Preparation of 3-nitrobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

-

1911 Encyclopædia Britannica/Hofmann, August Wilhelm von - Wikisource, the free online library. (2020, January 21). Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023, September 5). Retrieved from [Link]

-

p-NITROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Nitration: A Detailed Study of Mechanism, Forms and Applications - Testbook. (n.d.). Retrieved from [Link]

-

m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The Crucial Role of 3-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - NIH. (n.d.). Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (n.d.). Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group - Semantic Scholar. (2023, July 15). Retrieved from [Link]

-

Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group - ResearchGate. (2023, September). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. rushim.ru [rushim.ru]

- 4. August Wilhelm von Hofmann | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 5. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 6. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. Peter Griess - Wikipedia [en.wikipedia.org]

- 11. Diazonium compound - Wikipedia [en.wikipedia.org]

- 12. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 13. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Vanillin - Wikipedia [en.wikipedia.org]

- 18. Vanillin [chemeurope.com]

- 19. acs.org [acs.org]

- 20. Gattermann koch | PPTX [slideshare.net]

- 21. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. testbook.com [testbook.com]

- 23. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 24. sarchemlabs.com [sarchemlabs.com]

- 25. bloomtechz.com [bloomtechz.com]

- 26. nbinno.com [nbinno.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 29. testbook.com [testbook.com]

- 30. [PDF] Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Semantic Scholar [semanticscholar.org]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2,4,6-Trinitrobenzaldehyde: Elucidating Structure Through NMR and IR Analysis

Introduction

2,4,6-Trinitrobenzaldehyde (TNBA) is a key energetic material and a versatile intermediate in the synthesis of various high-nitrogen content compounds and heterocyclic systems.[1] Its molecular architecture, characterized by a benzaldehyde core heavily substituted with three electron-withdrawing nitro groups, presents a unique electronic environment that is reflected in its spectral properties. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science, drug development, and organic synthesis to ensure structural integrity, monitor reactions, and predict chemical behavior.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound. We will delve into the experimental methodologies for acquiring high-quality spectra, present a detailed interpretation of the spectral features, and explain the underlying chemical principles that govern the observed signals. This guide is intended for researchers, scientists, and professionals who require a comprehensive understanding of the spectroscopic characterization of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the presence of the aldehyde functionality.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 10-20 mg of this compound.

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual proton signal can be used as an internal reference.[2]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[3]

-

¹H NMR Parameters :

-

Number of scans: 16-64 (adjust based on sample concentration).

-

Relaxation delay: 1.0 s.

-

Acquisition time: ~4 s.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Parameters :

-

Number of scans: 1024-4096 (or more, depending on concentration).

-

Relaxation delay: 2.0 s.

-

Acquisition time: ~1.5 s.

-

Spectral width: -10 to 220 ppm.

-

Proton decoupling: Broadband proton decoupling should be applied during acquisition to simplify the spectrum by removing ¹H-¹³C coupling.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.[2]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

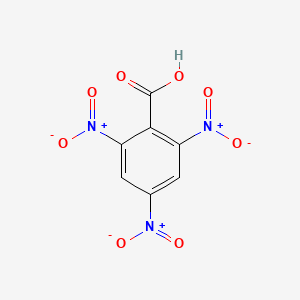

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the preparation and analysis of this compound by NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.13 | Singlet | 1H | Aldehyde Proton (CHO) |

| ~8.11 | Singlet | 2H | Aromatic Protons (H-3, H-5) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from supplementary information in a Royal Society of Chemistry publication.[4]

Interpretation of the ¹H NMR Spectrum:

The most striking feature of the ¹H NMR spectrum is the significant downfield shift of all protons. This is a direct result of the strong electron-withdrawing nature of the three nitro groups. These groups deshield the aromatic protons and the aldehyde proton, causing them to resonate at higher chemical shifts.

-

Aldehyde Proton (δ ~10.13 ppm): The singlet at approximately 10.13 ppm is characteristic of an aldehyde proton. Its downfield position is further enhanced by the cumulative electron-withdrawing effect of the nitro groups on the aromatic ring.

-

Aromatic Protons (δ ~8.11 ppm): The two aromatic protons at positions 3 and 5 are chemically equivalent due to the plane of symmetry in the molecule. Consequently, they appear as a single, sharp singlet with an integration of 2H. The strong deshielding effect of the ortho and para nitro groups is responsible for their downfield shift.

Molecular Structure and Proton Assignments

Caption: Correlation of ¹H NMR chemical shifts with the molecular structure of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~193.1 | Aldehyde Carbonyl (C=O) |

| ~139.7 | C-1 (Carbon attached to CHO) |

| ~130.0 | C-3, C-5 (Aromatic CH) |

| Not Observed | C-2, C-4, C-6 (Carbons attached to NO₂) |

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz. Data sourced from supplementary information in a Royal Society of Chemistry publication.[4]

Interpretation of the ¹³C NMR Spectrum:

Similar to the ¹H NMR, the ¹³C NMR signals are influenced by the electron-withdrawing nitro groups.

-

Aldehyde Carbonyl (δ ~193.1 ppm): The signal at approximately 193.1 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons:

-

The signal at ~139.7 ppm is assigned to the carbon atom (C-1) to which the aldehyde group is attached.

-

The signal at ~130.0 ppm corresponds to the two equivalent aromatic methine carbons (C-3 and C-5).

-

The carbons bearing the nitro groups (C-2, C-4, and C-6) are quaternary and often exhibit weaker signals in ¹³C NMR due to longer relaxation times. In some cases, these signals may be difficult to observe or may be broadened.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.

-

Sample and KBr Preparation :

-

Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.

-

In an agate mortar, grind approximately 1-2 mg of this compound to a very fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

-

Pellet Formation :

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 tons for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

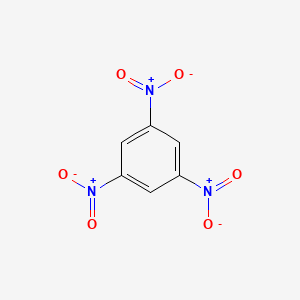

Workflow for FTIR Analysis via KBr Pellet Method

Caption: Step-by-step process for preparing a KBr pellet and acquiring an FTIR spectrum of a solid sample.

IR Spectral Data

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and nitro functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850 and ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1740-1720 | Strong | Carbonyl (C=O) Stretch |

| ~1600-1475 | Medium-Weak | Aromatic C=C Stretch |

| ~1550 and ~1350 | Strong | Asymmetric and Symmetric NO₂ Stretch |

Note: These are typical absorption ranges for the respective functional groups.[5][6]

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The presence of bands in this region confirms the aromatic nature of the molecule.

-

Aldehyde C-H Stretch (~2850 and ~2750 cm⁻¹): The characteristic, albeit often weak, pair of bands for the aldehyde C-H stretch (a Fermi doublet) is a key indicator of the aldehyde functionality.[6]

-

Carbonyl (C=O) Stretch (~1740-1720 cm⁻¹): A very strong and sharp absorption in this region is the most prominent feature of the spectrum and definitively confirms the presence of the carbonyl group of the aldehyde.[5]

-

Aromatic C=C Stretch (~1600-1475 cm⁻¹): These absorptions, typically of medium to weak intensity, arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring.

-

Nitro (NO₂) Stretches (~1550 and ~1350 cm⁻¹): Two strong absorption bands are expected for the nitro groups. The band around 1550 cm⁻¹ is attributed to the asymmetric stretching vibration, while the band around 1350 cm⁻¹ corresponds to the symmetric stretching vibration.[5] The high intensity of these bands is a hallmark of nitro compounds.

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the substitution pattern and the electronic environment of the protons and carbons, highlighting the significant deshielding effects of the three nitro groups. The IR spectrum provides definitive evidence for the presence of the key functional groups: the aldehyde, the aromatic ring, and the nitro groups. The experimental protocols and spectral interpretations detailed in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring accurate identification and a deeper understanding of its chemical nature.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Trus, J., & Krumm, B. (2020). 2,4,6-Trinitrotoluene – A Useful Starting Compound In the Synthesis of Modern Energetic Compounds. Propellants, Explosives, Pyrotechnics, 45(10), 1499-1511. Available at: [Link]

-

Xu, Q., Lv, H., Lv, Z., Liu, M., Li, Y., Wang, X., Zhang, Y., & Xing, G. (2017). A Pyrene-Functionalized Zinc(Ⅱ)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. Dalton Transactions, 46(3), 730-736. Available at: [Link]

-

Clarke, H. T., & Hartman, W. W. (1922). 2,4,6-Trinitrobenzoic acid. Organic Syntheses, 2, 95. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved December 30, 2025, from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved December 30, 2025, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved December 30, 2025, from [Link]

-

PrepChem. (n.d.). Preparation of 2,4,6-trinitrotoluene. Retrieved December 30, 2025, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

George Mason University. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved December 30, 2025, from [Link]

-

Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved December 30, 2025, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved December 30, 2025, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of BTA on KBr pellet (color figure available online). [Image]. Retrieved December 30, 2025, from [Link]

Sources

2,4,6-Trinitrobenzaldehyde: A Masterclass in Nucleophilic Aromatic Substitution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The study of reaction mechanisms is fundamental to the advancement of organic synthesis and drug discovery. Among the cornerstone reactions of organic chemistry, Nucleophilic Aromatic Substitution (SNAr) provides a powerful tool for the functionalization of aromatic rings. The selection of an appropriate model substrate is paramount to elucidating the nuanced kinetics and intermediates of this reaction class. This technical guide presents 2,4,6-trinitrobenzaldehyde (TNBA) as an exemplary model for the in-depth study of SNAr reactions. The profound electron-withdrawing nature of the three nitro groups, in concert with the aldehyde functionality, renders the aromatic ring exceptionally electrophilic and amenable to nucleophilic attack. This guide will delve into the mechanistic underpinnings of SNAr reactions with TNBA, the characterization of the pivotal Meisenheimer complex intermediate, and provide field-proven insights into experimental design and execution.

The Archetype of an Activated Aromatic System: Why this compound?

Nucleophilic aromatic substitution is a departure from the more common electrophilic substitution reactions of arenes. In SNAr, the aromatic ring, typically electron-rich, must be rendered electrophilic to be attacked by a nucleophile.[1] This is achieved through the strategic placement of strong electron-withdrawing groups on the aromatic scaffold.[1] this compound stands out as a superior model substrate for several key reasons:

-

Exceptional Electrophilicity: The synergistic electron-withdrawing effects of three nitro groups at the ortho and para positions create a highly electron-deficient aromatic ring. This significantly lowers the activation energy for nucleophilic attack. The aldehyde group further contributes to this electron deficiency.

-

Stabilization of the Meisenheimer Complex: The intermediate formed upon nucleophilic attack, the Meisenheimer complex, is a resonance-stabilized carbanion.[2] The three nitro groups in TNBA provide extensive delocalization of the negative charge, making the Meisenheimer complex exceptionally stable and, in some cases, isolable.[2][3] This stability is crucial for detailed mechanistic and spectroscopic studies.

-

Versatility in Nucleophilic Reactions: The highly activated nature of the TNBA ring allows for reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions. This facilitates the study of nucleophilicity trends and leaving group effects.

-

Dual Reactivity as a Pedagogical Tool: TNBA possesses two sites susceptible to nucleophilic attack: the aromatic ring and the aldehyde carbonyl group. This dual reactivity provides a valuable platform for investigating selectivity and chemoselectivity in nucleophilic additions.

The SNAr Mechanism in Action: A Stepwise Journey

The generally accepted mechanism for nucleophilic aromatic substitution on highly activated rings like TNBA is a two-step addition-elimination process.[4]

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aromatic ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction.[4] The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp3-hybridized.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In a subsequent, usually faster step, a leaving group is expelled from the sp3-hybridized carbon, and the aromaticity of the ring is restored to yield the substitution product.

dot

Sources

The Role of 2,4,6-Trinitrobenzaldehyde in the Oxidative Degradation of TNT: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers

Abstract

The environmental fate of 2,4,6-trinitrotoluene (TNT) is a subject of intense scientific scrutiny due to its widespread contamination and inherent toxicity. While microbial reduction of its nitro groups represents the most studied degradation pathway, oxidative transformations, particularly of the methyl group, are critical in abiotic remediation technologies and select biological systems. This technical guide provides an in-depth examination of the role of 2,4,6-trinitrobenzaldehyde (TNBA), a key and often transient intermediate in the oxidative degradation of TNT. We will explore the chemical logic behind its formation, its significance as a biomarker for oxidative processes, the analytical challenges in its detection, and a validated experimental protocol for its identification. This document serves as a comprehensive resource for scientists investigating TNT degradation pathways and developing advanced remediation strategies.

The Dichotomy of TNT Degradation: Reductive vs. Oxidative Pathways

The environmental transformation of 2,4,6-trinitrotoluene (TNT) is dictated by the prevailing redox conditions and the available catalysts, be they microbial enzymes or chemical reagents. The electron-deficient nature of the aromatic ring, caused by three powerful electron-withdrawing nitro groups, makes it highly susceptible to reductive transformations but resistant to the electrophilic attack typical of oxidative enzymes like dioxygenases.[1][2]

-

Reductive Pathways (The Predominant Route): Under most anaerobic and many aerobic microbial conditions, the primary transformation involves the sequential reduction of the nitro groups.[3][4] This process, mediated by non-specific nitroreductase enzymes, yields intermediates such as 2-amino-4,6-dinitrotoluene (2-ADNT), 4-amino-2,6-dinitrotoluene (4-ADNT), and subsequently, diaminonitrotoluenes (DANTs).[5][6] While this reduces the acute toxicity of TNT, these amino-derivatives can covalently bind to soil organic matter, leading to long-term sequestration rather than complete mineralization.[7]

-

Oxidative Pathways (The Remediation Route): In contrast, oxidative pathways directly attack other parts of the molecule. While microbial oxidation of the aromatic ring is rare, the oxidation of the methyl (-CH3) group is a key mechanism in many chemical remediation strategies, such as Advanced Oxidation Processes (AOPs).[8][9] This pathway offers a direct route to ring destabilization and potential mineralization.